![molecular formula C7H6N4O2 B1279154 1-(Azidomethyl)-4-nitrobenzene CAS No. 17271-88-4](/img/structure/B1279154.png)
1-(Azidomethyl)-4-nitrobenzene
Overview
Description
1-(Azidomethyl)-4-nitrobenzene (AZMN) is an organic compound with a molecular formula of C7H6N3O2. It is a highly reactive compound that has been used in a variety of scientific research applications. AZMN is a useful reagent due to its high reactivity and its ability to form a variety of covalent bonds with other molecules. AZMN is a common intermediate used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other organic compounds.
Scientific Research Applications
Cross-Linkers in Material Sciences
Organic azides, such as 1-(Azidomethyl)-4-nitrobenzene, are used as cross-linkers in material sciences. Their propensity to release nitrogen by thermal activation or photolysis produces highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking . This process is used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .
Highly Energetic Materials
The scission reaction of organic azides is accompanied with a considerable output of energy, making them interesting as highly energetic materials .
Synthesis of Triazole Derivatives
1-(Azidomethyl)-4-nitrobenzene has been utilized in the synthesis of 1,4-disubstituted 1,2,3-triazoles. This is one of the most prominent reactions employing organic azides, known as the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes .
Applications in Porphyrinoids
Azides and porphyrinoids can give rise to new derivatives with significant biological properties and as new materials’ components . A wide range of products (e.g., microporous organic networks, rotaxane and dendritic motifs, dendrimers as liquid crystals, as blood substitutes for transfusions and many others) can now be available and used for several medicinal and industrial purposes .
Other Named Reactions
Other named reactions involving organic azides include the Staudinger reduction, the aza-Wittig reaction, and the Curtius rearrangement .
properties
IUPAC Name |
1-(azidomethyl)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-10-9-5-6-1-3-7(4-2-6)11(12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJPXFJWGZHREB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456538 | |
Record name | p-Nitrobenzazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azidomethyl)-4-nitrobenzene | |
CAS RN |
17271-88-4 | |
Record name | p-Nitrobenzazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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